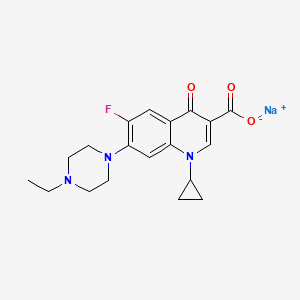

Enrofloxacin (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enrofloxacin (sodium salt) is a synthetic antibacterial agent belonging to the fluoroquinolone carboxylic acid derivatives class. It is widely used in veterinary medicine to treat a variety of bacterial infections in animals. Enrofloxacin is effective against a broad spectrum of Gram-negative and Gram-positive bacteria, making it a valuable tool in animal healthcare .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin involves the reaction of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with N-ethyl piperazine. This reaction is typically carried out under mild conditions, with the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of enrofloxacin involves large-scale synthesis using similar reaction conditions. The process is optimized to reduce the consumption of piperazine and minimize the formation of byproducts. The final product is purified through crystallization and other separation techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in different environments.

Common Reagents and Conditions:

Substitution: Enrofloxacin can undergo substitution reactions, particularly in the presence of strong nucleophiles, resulting in the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include dealkylated and oxidized derivatives of enrofloxacin, which are often less active or inactive compared to the parent compound .

Scientific Research Applications

Enrofloxacin (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. Enrofloxacin is effective against both Gram-negative and Gram-positive bacteria, and its bactericidal activity is concentration-dependent .

Comparison with Similar Compounds

- Ciprofloxacin

- Norfloxacin

- Ofloxacin

- Levofloxacin

- Enoxacin

Comparison: Enrofloxacin is unique among fluoroquinolones due to its high efficacy in veterinary applications. While ciprofloxacin and norfloxacin are also effective against a broad spectrum of bacteria, enrofloxacin is specifically formulated for use in animals. Additionally, enrofloxacin has a longer half-life and higher bioavailability in certain animal species compared to other fluoroquinolones .

Enrofloxacin (sodium salt) remains a critical compound in veterinary medicine, offering broad-spectrum antibacterial activity and versatility in various scientific research applications.

Properties

Molecular Formula |

C19H21FN3NaO3 |

|---|---|

Molecular Weight |

381.4 g/mol |

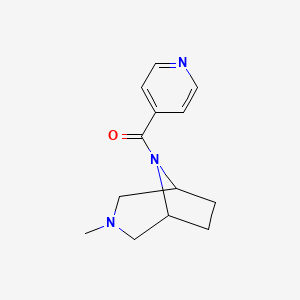

IUPAC Name |

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1 |

InChI Key |

KFSIXYFYOCAOJB-UHFFFAOYSA-M |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4CC4)F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)

![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)